N,N'-1,4-phenylenedi(2-furamide)
Description
N,N'-1,4-Phenylenedi(2-furamide) is a symmetric aromatic compound consisting of a 1,4-phenylenediamine core functionalized with two 2-furamide groups (amide-linked furan rings) at the nitrogen atoms. This structure confers unique electronic and steric properties, making it relevant in polymer synthesis, catalysis, and materials science. Its furan-based amide groups distinguish it from other phenylenediamine derivatives, influencing solubility, thermal stability, and reactivity.
Properties
IUPAC Name |
N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTSTYVCKSFCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenedi(2-furamide) typically involves the reaction of 1,4-phenylenediamine with 2-furoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-1,4-phenylenedi(2-furamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Phenylenedi(2-furamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce corresponding amine derivatives .
Scientific Research Applications
N,N’-1,4-Phenylenedi(2-furamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N,N’-1,4-phenylenedi(2-furamide) involves its interaction with specific molecular targets and pathways. The compound’s furan rings and amide linkages allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylenediamine Derivatives with Different Substituents
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Structure : Features acetyl groups instead of furamide moieties.
- Properties : Lower molecular weight (192.22 g/mol vs. ~284.23 g/mol for the furamide derivative), higher polarity due to acetyl groups, and reduced steric hindrance.
N,N'-1,4-Phenylenedimaleimide (CAS 3278-31-7)
Table 1: Structural and Functional Comparison of Phenylenediamine Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| N,N'-1,4-Phenylenedi(2-furamide) | 2-Furamide | ~284.23* | Catalysis, Polymers |
| N,N'-Diacetyl-1,4-phenylenediamine | Acetyl | 192.22 | Lab research |
| N,N'-1,4-Phenylenedimaleimide | Maleimide | 268.22 | High-temperature polymers |
*Estimated based on molecular formula.
Aromatic Amides and Imides
3-Chloro-N-phenyl-phthalimide
- Structure : Chlorinated phthalimide with a phenyl group.
- Properties: High purity required for polyimide monomer synthesis. Unlike the furamide derivative, its electron-withdrawing chlorine enhances reactivity in polymerization but reduces solubility .
2-Furamide vs. Picolinamide in Catalysis
- Reactivity: 2-Furamide exhibits lower energy change during methanolysis compared to picolinamide, but this degradation is sufficiently suppressed in catalytic systems (e.g., CeO2-mediated DMC synthesis). This stability makes it viable for CO2 conversion processes despite slower reaction rates than 2-cyanopyridine .
Nitrile and Furan-Containing Analogues
2-Furonitrile
- Role in Catalysis: Enhances DMC yield in CO2-methanol reactions but requires stabilization to prevent side reactions. The furamide derivative’s amide linkage may offer better hydrolytic stability compared to nitriles .
Key Research Findings
Thermal and Chemical Stability: Maleimide derivatives (e.g., N,N'-1,4-phenylenedimaleimide) outperform furamide analogues in thermal stability due to rigid cyclic structures . 2-Furamide’s methanolysis resistance, though lower than picolinamide, is sufficient for catalytic applications under controlled conditions .
Applications in Polymer Science :
- While phthalimides and maleimides dominate high-performance polyimides, furamide derivatives could enable biodegradable or solvent-processable polymers due to furan’s renewable nature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
